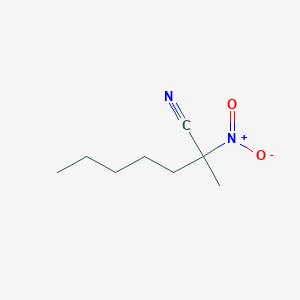
2-Methyl-2-nitroheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-nitroheptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a nitro group (-NO2) attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus pentoxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles
Properties
CAS No. |
84065-79-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-2-nitroheptanenitrile |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-5-6-8(2,7-9)10(11)12/h3-6H2,1-2H3 |
InChI Key |
JRKMURGBCZKAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















